An In-depth Technical Guide to Ethyl 3-(methylamino)propanoate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Ethyl 3-(methylamino)propanoate: Properties, Synthesis, and Applications
Introduction
Ethyl 3-(methylamino)propanoate, a secondary amine ester, is a versatile building block in modern organic synthesis. Its bifunctional nature, possessing both a nucleophilic secondary amine and an electrophilic ester group, makes it a valuable intermediate in the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its relevance to researchers and professionals in drug development. The insights provided herein are grounded in established chemical principles and validated experimental data to ensure technical accuracy and practical utility.
Chemical Identity and Structure
Proper identification is the cornerstone of chemical research. Ethyl 3-(methylamino)propanoate is unambiguously identified by the following descriptors.
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IUPAC Name: ethyl 3-(methylamino)propanoate[1]
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Molecular Formula: C₆H₁₃NO₂[1]
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Canonical SMILES: CCOC(=O)CCNC[1]
Synonyms: This compound is also known by several other names, including Ethyl N-methyl-β-alaninate, N-Methyl-β-alanine ethyl ester, and 3-(Methylamino)propionic acid ethyl ester[1].
Molecular Structure: The structure consists of a propanoate backbone with an ethyl ester at one end and a methyl-substituted amino group at the β-position (carbon 3).
Caption: 2D structure of Ethyl 3-(methylamino)propanoate.
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, storage, and behavior in reactions. The key properties of Ethyl 3-(methylamino)propanoate are summarized below.
| Property | Value | Source |
| Molecular Weight | 131.17 g/mol | [1] |
| Physical Form | Liquid | [2][3] |
| Purity | Typically ≥95% | [2][3] |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [2][3] |
| XLogP3-AA (LogP) | 0.4 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 5 | [1] |
Spectral Information
Spectroscopic data is crucial for the structural elucidation and purity assessment of chemical compounds.
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¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the N-methyl group, and two triplets for the ethylene bridge protons[4][5][6].
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¹³C NMR: The carbon NMR spectrum provides information on the number and type of carbon atoms. Key signals would include those for the carbonyl carbon of the ester, the two carbons of the ethyl group, the two carbons of the propanoate backbone, and the N-methyl carbon[1][7].
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Mass Spectrometry (MS): The mass spectrum typically shows the molecular ion peak, which confirms the molecular weight of the compound. Fragmentation patterns can provide further structural information[1].
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Infrared Spectroscopy (IR): The IR spectrum is characterized by a strong absorption band for the C=O (ester) stretch, typically around 1730 cm⁻¹, and N-H stretching vibrations for the secondary amine[1].
Synthesis and Reactivity
Synthesis
A common and efficient method for synthesizing Ethyl 3-(methylamino)propanoate is the aza-Michael addition of methylamine to ethyl acrylate[8]. This reaction is favored due to the high reactivity of the acrylate as a Michael acceptor and the ready availability of the starting materials.
The causality behind the experimental choices is critical for success. The reaction is typically performed at a low temperature (e.g., 0°C) to control the exothermicity of the Michael addition and to minimize the potential for polymerization of the ethyl acrylate. Using an excess of the amine can also drive the reaction to completion.
Caption: Workflow for the synthesis of Ethyl 3-(methylamino)propanoate.
Reactivity
The reactivity of Ethyl 3-(methylamino)propanoate is dominated by its two functional groups:
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Secondary Amine: The lone pair of electrons on the nitrogen atom makes it nucleophilic. It can undergo reactions typical of secondary amines, such as acylation, alkylation, and condensation with carbonyl compounds.
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Ester: The ester group is susceptible to nucleophilic acyl substitution. It can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, or it can be converted to amides by reaction with amines.
Applications in Research and Drug Development
Ethyl 3-(methylamino)propanoate is a key intermediate in the synthesis of various pharmaceutical agents. Its structure is often incorporated into larger molecules to introduce a flexible linker with a basic nitrogen atom, which can be crucial for modulating physicochemical properties like solubility and for forming interactions with biological targets.
A notable application is in the synthesis of Tolafentrine , a dual-selective phosphodiesterase 3/4 inhibitor that has been investigated for the treatment of chronic pulmonary hypertension[8]. In this context, the propanoate serves as a foundational piece upon which the more complex structure of the drug is built.
Caption: Role as an intermediate in pharmaceutical synthesis.
The utility of related structures, such as Ethyl 3-(benzylamino)propanoate, in synthesizing beta-agonist prodrugs for conditions like psoriasis further highlights the importance of this class of compounds in drug discovery[9].
Experimental Protocol: Synthesis of Ethyl 3-(methylamino)propanoate
This protocol is a self-validating system, including steps for purification and yielding a product ready for characterization.
Materials:
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33% Methylamine in ethanol
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Ethyl acrylate
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Round-bottom flask
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Stir bar
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Ice bath
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Addition funnel
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Rotary evaporator
Procedure:
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Preparation: In a round-bottom flask equipped with a stir bar, cool a 33% solution of methylamine in ethanol (8.0 eq) in an ice bath to 0°C. The use of a significant excess of methylamine helps to ensure the complete consumption of the limiting reagent, ethyl acrylate.
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Reaction: Slowly add ethyl acrylate (1.0 eq) to the cooled methylamine solution via an addition funnel over a period of 30 minutes. Maintaining the temperature at 0°C is crucial to control the reaction rate and prevent side reactions[8].
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Stirring: Continue to stir the reaction mixture at 0°C for 2 hours[8].
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Warming: Gradually warm the reaction mixture to room temperature and continue stirring for an additional 15 minutes to ensure the reaction goes to completion[8].
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Work-up: Remove all volatile components (excess methylamine and ethanol) by distillation under reduced pressure using a rotary evaporator[8].
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Purification: The resulting crude residue can be used directly in subsequent reactions or purified further by vacuum distillation to yield the pure product[8]. The purity should be confirmed by NMR spectroscopy.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Ethyl 3-(methylamino)propanoate presents several hazards.
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GHS Classification:
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Flammable liquids (Category 3), H226: Flammable liquid and vapor[1][10].
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Skin corrosion/irritation (Category 1B/2), H314/H315: Causes severe skin burns and eye damage or causes skin irritation[1][10].
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Serious eye damage/eye irritation (Category 1/2A), H319: Causes serious eye damage or irritation[2][3][10].
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Specific target organ toxicity, single exposure (Category 3), H335: May cause respiratory irritation[1][10].
-
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Precautionary Statements:
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Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Keep away from heat, sparks, open flames, and other ignition sources. Avoid breathing vapors or mist. Use only outdoors or in a well-ventilated area[10][11].
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Response: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. IF ON SKIN: Wash with plenty of soap and water. If skin or eye irritation persists, get medical advice/attention[10][11][12].
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Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up[11].
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Disposal: Dispose of contents/container to an approved waste disposal plant[11].
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Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
Ethyl 3-(methylamino)propanoate is a fundamentally important chemical intermediate with well-defined properties and reactivity. Its straightforward synthesis and bifunctional nature make it an attractive building block for creating diverse and complex molecules, particularly within the pharmaceutical industry. A thorough understanding of its chemical properties, handling requirements, and synthetic utility is essential for any scientist working with this versatile compound.
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